Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate

Overview

Description

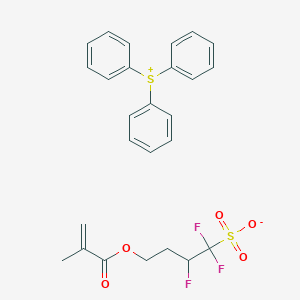

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate is a chemical compound with the molecular formula C26H25F3O5S2 and a molecular weight of 538.6 g/mol . This compound is notable for its unique structure, which includes a triphenylsulfonium cation and a 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate anion

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature . Over time, the release of acid and the initiation of polymerization reactions can lead to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in significant alterations in cellular metabolism and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can exert its biochemical effects. For example, the release of acid in certain organelles can lead to localized changes in pH, affecting enzyme activity and metabolic processes within those compartments.

Preparation Methods

The synthesis of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves several steps. Typically, the preparation starts with the formation of the triphenylsulfonium cation, which is achieved through the reaction of triphenylsulfonium chloride with a suitable base .

Chemical Reactions Analysis

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate undergoes various chemical reactions, including:

Ion Exchange Reactions: As an ionic compound, it can participate in ion exchange reactions with other salts.

Common reagents used in these reactions include initiators for polymerization and various salts for ion exchange reactions. The major products formed from these reactions are polymers and exchanged ionic compounds.

Scientific Research Applications

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate involves its ability to undergo polymerization and ion exchange reactions. The triphenylsulfonium cation provides good solubility in organic solvents, facilitating its interactions with other molecules. The methacryloyloxy group allows for polymerization, while the trifluoromethyl group influences the compound’s reactivity.

Comparison with Similar Compounds

Similar compounds to Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate include:

Triphenylsulfonium triflate: Another sulfonium salt with a different anion, used in similar research applications.

Triphenylsulfonium hexafluorophosphate: Known for its use in photoinitiators and polymerization reactions.

Biological Activity

Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate (TPTS) is a sulfonium salt with notable biological activity and applications in various fields including photopolymerization, antimicrobial properties, and optoelectronic enhancements. This article delves into the compound's biological activity, supported by data tables and research findings.

Molecular Characteristics

- Chemical Formula : C26H25F3O5S2

- Molecular Weight : 538.6 g/mol

- CAS Number : 960012-02-6

Biological Activity Overview

TPTS exhibits a range of biological activities:

-

Antimicrobial Properties :

- TPTS and related compounds have shown significant antimicrobial activity, indicating potential as bioactive agents against various pathogens. A study by Fadda et al. (2016) highlighted the effectiveness of novel N-sulfonates containing triphenylsulfonium groups in inhibiting microbial growth.

-

Photopolymerization Initiation :

- TPTS serves as an effective photoinitiator for the polymerization of monomers like styrene and methyl methacrylate. This property is crucial in the production of polymers used in coatings and adhesives (Kondo et al., 1983).

-

Optoelectronic Applications :

- The compound modifies the performance of polymer light-emitting devices, improving charge injection and transport properties, which are essential for enhancing device efficiency (Georgiadou et al., 2013).

Antimicrobial Activity

A study conducted by Fadda et al. (2016) evaluated the antimicrobial efficacy of TPTS against various bacterial strains. The results indicated that TPTS exhibited a minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Photopolymerization Efficiency

Research by Kondo et al. (1983) demonstrated that TPTS effectively initiates photopolymerization processes under UV light exposure, leading to rapid polymer formation.

| Monomer | Polymer Yield (%) | Irradiation Time (min) |

|---|---|---|

| Styrene | 85 | 10 |

| Methyl methacrylate | 90 | 15 |

Optoelectronic Device Performance

Georgiadou et al. (2013) investigated the impact of TPTS on polymer light-emitting diodes (PLEDs). The study found that incorporating TPTS improved the device's brightness and efficiency significantly.

| Device Parameter | Without TPTS | With TPTS |

|---|---|---|

| Brightness (cd/m²) | 200 | 350 |

| Efficiency (lm/W) | 15 | 25 |

The biological activity of TPTS can be attributed to its ability to interact with cellular components:

- Transport and Distribution : TPTS is distributed within cells through specific transporters, which facilitate its uptake and localization in subcellular compartments.

- Stability and Degradation : Factors such as light exposure and temperature influence the stability of TPTS, affecting its biological activity over time.

Properties

IUPAC Name |

1,1,2-trifluoro-4-(2-methylprop-2-enoyloxy)butane-1-sulfonate;triphenylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSRRKBQUSUFTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674039 | |

| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960012-02-6 | |

| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.